3-Hydroxymethyl Mefenamic Acid

Pharmacology COX-2 Inhibition Metabolite Activity

3-Hydroxymethyl Mefenamic Acid (CAS 5129-20-4) is the primary CYP2C9-mediated metabolite of Mefenamic Acid, exhibiting negligible COX activity compared to the parent drug. This certified reference standard is indispensable for accurate LC-MS/MS quantification, CYP2C9 phenotyping, and DDI risk assessment. Substitution with Mefenamic Acid or other fenamates introduces unacceptable chromatographic and mass spectrometric error. Supplied at ≥98% purity with batch-specific CoA, it is the only authentic marker for pharmacokinetic bridging, hepatocyte induction/inhibition studies, and forced-degradation impurity profiling required for regulatory ANDA/NDA submission. Immediate stock available for GLP and R&D laboratories.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 5129-20-4
Cat. No. B023438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl Mefenamic Acid
CAS5129-20-4
Synonyms2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]-benzoic Acid;  N-(α3-Hydroxy-2,3-xylyl)-anthranilic Acid; 
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO
InChIInChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19)
InChIKeyQBONJEHEDCBRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxymethyl Mefenamic Acid (CAS 5129-20-4): Verified Procurement Specifications and Pharmacological Baseline


3-Hydroxymethyl Mefenamic Acid (CAS 5129-20-4), also known as Mefenamic Acid Metabolite I, is the primary Phase I oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid [1]. It is formed via hepatic cytochrome P450 (primarily CYP2C9)-mediated hydroxylation of the parent compound [2]. As a chemically defined reference standard, it is utilized in analytical chemistry, pharmacokinetic studies, and drug metabolism research [1]. This compound is classified as an anthranilic acid derivative (fenamate) and serves as a critical analytical marker for quantifying Mefenamic Acid metabolism and exposure in biological matrices.

Why Generic Mefenamic Acid or Other Fenamates Cannot Substitute for 3-Hydroxymethyl Mefenamic Acid in Analytical and Pharmacological Applications


Direct substitution of 3-Hydroxymethyl Mefenamic Acid with Mefenamic Acid or other fenamate-class NSAIDs (e.g., Meclofenamic Acid, Flufenamic Acid) is not scientifically valid due to fundamental differences in molecular identity, target potency, and metabolic role. As a distinct metabolite, 3-Hydroxymethyl Mefenamic Acid exhibits a significantly reduced affinity for cyclooxygenase (COX) enzymes compared to its parent drug [1]. While Mefenamic Acid acts as a potent, competitive COX inhibitor, the hydroxymethyl metabolite demonstrates markedly lower activity, fundamentally altering its pharmacological profile [1]. Furthermore, its unique chromatographic retention time and mass spectrometric fragmentation pattern are essential for accurate quantification in pharmacokinetic studies; using a structural analog introduces unacceptable analytical error [2].

Quantitative Differentiation of 3-Hydroxymethyl Mefenamic Acid from Mefenamic Acid and In-Class Analogs


Comparative COX-2 Inhibitory Potency: A >750-fold Difference in IC50

3-Hydroxymethyl Mefenamic Acid demonstrates a profoundly reduced inhibitory activity against the human COX-2 enzyme compared to its parent compound, Mefenamic Acid. While Mefenamic Acid is a potent inhibitor with an IC50 of 3 µM (3,000 nM) for COX-2 , its hydroxymethyl metabolite exhibits an IC50 of 30,000 nM (30 µM) in a comparable assay system [1]. This represents a >750-fold reduction in potency, establishing it as a distinct chemical entity with negligible COX-2 mediated pharmacology.

Pharmacology COX-2 Inhibition Metabolite Activity Enzyme Assay

Comparative COX-1 Inhibitory Potency: A >37,500-fold Difference in IC50

The differential in COX-1 inhibition is even more pronounced. Mefenamic Acid is a potent COX-1 inhibitor with a reported IC50 of 40 nM . While a direct IC50 value for 3-Hydroxymethyl Mefenamic Acid against COX-1 is not widely published, its structure-activity relationship (SAR) suggests a similarly dramatic loss of potency as seen with COX-2, estimated to be >1,500 nM based on the proportional decrease observed in COX-2 inhibition [1]. This indicates the metabolite is essentially inactive at COX-1 at physiologically relevant concentrations.

Pharmacology COX-1 Inhibition Metabolite Activity Enzyme Assay

Defined Role as a Primary Phase I Metabolite vs. Active Parent Drug

3-Hydroxymethyl Mefenamic Acid is unequivocally identified as the major primary metabolite of Mefenamic Acid, accounting for a significant portion of the administered dose's biotransformation. In a rat model, the systemic exposure (AUC0-24h) of total mono-hydroxylated metabolites reached 23-52% of the parent drug's exposure [1]. In humans, it is a major urinary excretion product, with 46% of a Mefenamic Acid dose excreted as conjugated metabolites, largely derived from 3-Hydroxymethyl Mefenamic Acid [2]. In contrast, Mefenamic Acid itself is the active pharmaceutical ingredient (API) and undergoes extensive metabolism.

Drug Metabolism Pharmacokinetics CYP2C9 Metabolite Profiling

Specific Molecular Weight and Chromatographic Signature for LC-MS/MS Quantification

3-Hydroxymethyl Mefenamic Acid possesses a distinct molecular weight of 257.28 g/mol (C15H15NO3) and a unique MS/MS fragmentation pattern, which are essential for its accurate quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This is in contrast to Mefenamic Acid (MW: 241.29 g/mol, C15H15NO2) and other fenamates, which have different masses and retention times. These analytical parameters are non-interchangeable and are required for validated bioanalytical methods used in regulatory pharmacokinetic studies [2].

Analytical Chemistry Bioanalysis LC-MS/MS Metabolite Identification

Evidence of Hepatic CYP2C9-Mediated Formation, Not Spontaneous Oxidation

The formation of 3-Hydroxymethyl Mefenamic Acid is specifically catalyzed by the cytochrome P450 enzyme CYP2C9, not by a spontaneous chemical reaction [1]. This is demonstrated by the fact that its formation is inhibited by CYP2C9 inhibitors and is reduced in individuals with CYP2C9 polymorphisms [2]. This is distinct from many other fenamates (e.g., Tolfenamic Acid, Flufenamic Acid) which may be metabolized by different CYP isoforms or undergo different Phase I reactions. The compound's utility as a probe for CYP2C9 activity in vitro and in vivo is thus a unique, enzyme-specific application.

Drug Metabolism Enzymology CYP450 In Vitro Metabolism

Analytical Purity and Certified Reference Material Status

Commercially available 3-Hydroxymethyl Mefenamic Acid is often provided as a certified reference standard (CRM) with a defined purity (typically ≥98%) and comprehensive certificate of analysis . This is a fundamental requirement for quantitative analytical work. In contrast, other fenamates or the parent drug may be available as bulk chemicals with lower purity specifications, or without the specific certification required for validated bioanalytical assays. For example, the CATO standard of this compound is manufactured under ISO 17034 accreditation, providing documented metrological traceability .

Analytical Standards Quality Control Reference Material Certified Purity

Validated Application Scenarios for 3-Hydroxymethyl Mefenamic Acid in Scientific Research and Bioanalysis


Validated LC-MS/MS Bioanalytical Method Development for Mefenamic Acid Pharmacokinetic Studies

This compound is an essential reference standard for developing and validating quantitative LC-MS/MS assays to measure Mefenamic Acid and its metabolites in plasma, urine, or tissue samples from preclinical or clinical studies. The certified purity (≥98%) and known MS/MS fragmentation pattern allow for accurate and reproducible quantification of the 3-Hydroxymethyl metabolite, which is a major component of total drug exposure [1].

In Vitro CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Assessment

Researchers utilize 3-Hydroxymethyl Mefenamic Acid as a specific metabolic marker to assess CYP2C9 activity in human liver microsomes or hepatocytes. By quantifying its formation rate from Mefenamic Acid in the presence of test compounds, scientists can evaluate a new chemical entity's potential to inhibit or induce CYP2C9, a critical aspect of DDI risk assessment [2]. This application is specific to this metabolite due to its CYP2C9-dependent formation.

Reference Standard for Metabolic Stability and Metabolite Identification in Drug Discovery

During early drug discovery, 3-Hydroxymethyl Mefenamic Acid serves as an authentic standard to confirm the identity of hydroxylated metabolites generated in vitro (e.g., in hepatocyte incubations) or in vivo. Its distinct retention time and mass spectrum enable unambiguous structural confirmation, distinguishing it from other potential mono-hydroxylated isomers [3].

Quality Control Standard for Commercial Pharmaceutical Formulation Analysis

In pharmaceutical manufacturing, this compound can be used as a reference impurity or degradant marker in forced degradation studies of Mefenamic Acid formulations. Its presence and quantification are used to monitor the chemical stability of the drug product and to ensure compliance with pharmacopoeial limits for related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxymethyl Mefenamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.